molecular formula C11H13N B15412768 6-Phenyl-6-azabicyclo[3.1.0]hexane CAS No. 179737-87-2

6-Phenyl-6-azabicyclo[3.1.0]hexane

Cat. No.: B15412768
CAS No.: 179737-87-2
M. Wt: 159.23 g/mol
InChI Key: WSLVGMLHVLRCFY-UHFFFAOYSA-N
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Description

6-Phenyl-6-azabicyclo[3.1.0]hexane is a synthetically versatile bicyclic organic compound characterized by a nitrogen atom incorporated into a fused three-membered aziridine and cyclopentane ring system, with a phenyl group attached to the nitrogen. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for its potential to modulate central nervous system (CNS) targets. Compounds based on the 3-azabicyclo[3.1.0]hexane structure have been investigated as modulators of dopamine D3 receptors, which are relevant for treating psychotic disorders and substance abuse . Furthermore, related derivatives have been explored as antagonists of opioid receptors, indicating the structural framework's value in developing therapies for addiction and pain . Beyond CNS applications, the 3-azabicyclo[3.1.0]hexane core has demonstrated promising in vitro antiproliferative activity against various human tumor cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma models . Studies on spiro-fused derivatives show that these compounds can induce significant morphological changes in cancer cells, disrupt cell motility, and decrease mitochondrial membrane potential, indirectly suggesting a mechanism that may involve the inhibition of cell migration and metastasis . The strained, rigid nature of the bicyclic framework makes it a valuable conformationally restricted building block, often used to design peptide mimetics and to rigidify flexible drug molecules for improved selectivity and potency . This product is intended for research purposes as a key intermediate in organic synthesis and for the development of biologically active molecules. This compound is For Research Use Only. Not for human or veterinary diagnosis or therapeutic applications.

Properties

CAS No.

179737-87-2

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

6-phenyl-6-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H13N/c1-2-5-9(6-3-1)12-10-7-4-8-11(10)12/h1-3,5-6,10-11H,4,7-8H2

InChI Key

WSLVGMLHVLRCFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)N2C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents Molecular Formula Key Features
6-Phenyl-6-azabicyclo[3.1.0]hexane Phenyl at C6, N at C6 C₁₀H₁₂N₂ Rigid scaffold with phenyl group; potential CNS applications
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Benzyl at C3, NH₂ at C6 C₁₂H₁₆N₂ Antimicrobial intermediate; used in quinolone synthesis
6-Morpholino-3-azabicyclo[3.1.0]hexane Morpholino at C6, N at C3 C₉H₁₆N₂O Chair conformation confirmed via NMR/X-ray; diastereomer-dependent activity
6-(p-Bromobenzoyl)-6-azabicyclo[3.1.0]hexane p-Bromobenzoyl at C6 C₁₂H₁₂BrNO Cis-fused aziridine-cyclopentane; boat conformation observed in X-ray

Key Observations :

  • Positional Effects: The placement of substituents (e.g., phenyl at C6 vs. benzyl at C3) significantly alters biological activity. For example, 3-benzyl derivatives are intermediates for antimicrobial quinolones , whereas 6-phenyl variants may target neurological pathways .
  • Conformational Flexibility: Substituents like morpholino or benzoyl groups influence ring conformation. Morpholino derivatives adopt chair conformations, while bulkier groups (e.g., p-bromobenzoyl) induce boat conformations .

Structural-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : p-Bromobenzoyl or sulfonyl groups enhance metabolic stability but may reduce brain penetration .
  • Amino Substituents: 6-Amino derivatives (e.g., 6-aminomethyl-3-benzyl analogs) improve water solubility and binding to enzymatic pockets .

Conformational and Crystallographic Insights

  • Chair vs. Boat Conformations: Chair: Observed in 6-morpholino derivatives (e.g., 8a,b) via NMR/X-ray . Boat: Induced by steric bulk (e.g., p-iodobenzenesulfonyl groups) or diastereomeric configurations (e.g., 10a,b) .
  • Torsional Angles : Methyl groups at C6 flatten 5-membered rings (torsional angle N5N1C2C3 = ~0°), whereas unsubstituted analogs retain puckered geometries .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Phenyl-6-azabicyclo[3.1.0]hexane derivatives?

  • Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. For example, derivatives like (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid are synthesized via cyclization of precursors using strong acids/bases (e.g., HCl or NaOH) at temperatures ranging from 0°C to 80°C. Reaction optimization includes adjusting pH and solvent polarity (e.g., THF or DCM) to stabilize intermediates and minimize side products .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical for verifying bicyclic ring geometry and substituent positions. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For instance, stereoisomers of 3-benzyl derivatives were validated using 2D NOESY NMR to assign axial/equatorial proton orientations .

Q. What solubility and stability considerations are essential for handling this compound?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO or DMF) is common, but stability varies with moisture and oxygen exposure. Derivatives like 3-(benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane require storage under inert atmospheres (N2/Ar) at -20°C to prevent degradation. Accelerated stability studies (40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic core influence pharmacological activity?

  • Methodological Answer : Stereochemistry significantly impacts bioactivity. For example, (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine (CAS 151860-17-2) exhibits distinct receptor-binding profiles compared to its (1S,5R) isomer. Comparative studies using chiral HPLC and functional assays (e.g., IC50 measurements) reveal >10-fold differences in potency for neurotransmitter targets .

Table 1: Stereoisomer Activity Comparison

Compound NameCAS NumberKey Activity Difference
(1R,5S)-3-Benzyl derivative151860-17-2High dopamine receptor affinity
(1S,5R)-3-Benzyl derivative210236-56-9Enhanced serotonin transporter inhibition
N-Methylated analog1956384-80-7Reduced cytotoxicity in hepatic cells

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Cross-validation using standardized assays (e.g., SPR for binding kinetics) and controlling variables like purity (>95% by HPLC) and stereochemical consistency are critical. For example, discrepancies in 3-benzyl analog cytotoxicity were traced to impurities (<5% byproducts) interfering with mitochondrial assays .

Q. How can computational chemistry predict reactivity for derivative design?

  • Methodological Answer : Density functional theory (DFT) calculations identify electrophilic/nucleophilic sites on the bicyclic scaffold. Molecular docking studies on fluorinated analogs (e.g., 3,3-difluorobicyclo derivatives) revealed enhanced binding to viral proteases due to fluorine’s electronegativity, guiding rational drug design .

Q. What industrial methods optimize scalability for bicyclic compound synthesis?

  • Methodological Answer : Continuous flow reactors and automated systems improve yield and reproducibility. For example, (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid production uses flow chemistry to maintain precise temperature (±1°C) and residence time, achieving >90% yield at multi-kilogram scales .

Data-Driven Insights

  • Reaction Optimization Table :

    Reaction TypeReagents/ConditionsYield (%)Key Side Products
    CyclizationH2SO4 (0.5 M), 60°C, 12 hrs78Ring-opened diastereomers
    OxidationKMnO4, H2O, 25°C65Over-oxidized ketones
    ReductionLiAlH4, THF, -10°C82Amine dimerization

Key Challenges in Research

  • Stereochemical Purity : Enantiomeric excess (ee) >98% is critical for reproducible bioactivity. Chiral resolution via preparative SFC (supercritical fluid chromatography) is recommended .
  • Data Reproducibility : Batch-to-batch variability in catalyst loading (e.g., Pd/C for hydrogenation) can alter reaction outcomes. Rigorous QC protocols (e.g., ICP-MS for metal residues) mitigate this .

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